Atractylenolide-II

Catalog No.
S13909236
CAS No.
M.F
C15H20O2
M. Wt
232.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atractylenolide-II

Product Name

Atractylenolide-II

IUPAC Name

(4aS,8aR,9aS)-3,8a-dimethyl-4-methylidene-5,6,7,8,9,9a-hexahydro-4aH-benzo[f][1]benzofuran-2-one

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

InChI

InChI=1S/C15H20O2/c1-9-11-6-4-5-7-15(11,3)8-12-13(9)10(2)14(16)17-12/h11-12H,1,4-8H2,2-3H3/t11-,12+,15-/m1/s1

InChI Key

WVOSZPPZKISKDJ-TYNCELHUSA-N

Canonical SMILES

CC1=C2C(CC3(CCCCC3C2=C)C)OC1=O

Isomeric SMILES

CC1=C2[C@H](C[C@]3(CCCC[C@@H]3C2=C)C)OC1=O

Atractylenolide II is a bioactive compound derived from the dried rhizome of Atractylodes macrocephala, a plant widely used in traditional Chinese medicine. This compound belongs to the class of sesquiterpene lactones, characterized by a unique tricyclic structure that distinguishes it from other similar compounds. Atractylenolide II is known for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. Its chemical formula is C15H20O2C_{15}H_{20}O_2, and it has been the subject of extensive research due to its therapeutic potential in various medical conditions .

That contribute to its biological activity. It can undergo oxidation and dehydration reactions, which are crucial for its interconversion with other atractylenolides. For instance, Atractylenolide II can be formed from Atractylenolide III through dehydration in the presence of hydrochloric acid and ethanol. Additionally, the hydrogen atom at carbon 7 in Atractylenolide I can be replaced by a hydroxyl group, generating Atractylenolide III, which is less stable and can revert to Atractylenolide II through intramolecular dehydration .

Atractylenolide II exhibits significant biological activities:

  • Anti-Cancer Properties: It has been shown to suppress glycolysis and induce apoptosis in various cancer cell lines by blocking the PADI3-ERK signaling pathway. This mechanism has been particularly noted in endometrial cancer cells .
  • Anti-Inflammatory Effects: Atractylenolide II reduces nitric oxide secretion in macrophages and inhibits pro-inflammatory cytokines, contributing to its anti-inflammatory profile .
  • Neuroprotective Effects: It protects neuronal cells from oxidative stress and inflammation, highlighting its potential use in neurodegenerative diseases .

The synthesis of Atractylenolide II can be achieved through several methods:

  • Extraction from Natural Sources: The primary method involves extracting the compound from the rhizomes of Atractylodes macrocephala using solvents such as ethanol or methanol.
  • Chemical Synthesis: Synthetic routes may involve the modification of simpler sesquiterpenes or the use of specific reagents to facilitate oxidation and dehydration reactions necessary for converting other atractylenolides into Atractylenolide II .

Atractylenolide II has various applications in medicine and pharmacology:

  • Cancer Treatment: Due to its ability to induce apoptosis in cancer cells, it is being explored as a potential therapeutic agent for various cancers.
  • Anti-Inflammatory Treatments: Its efficacy in reducing inflammation makes it suitable for treating conditions such as arthritis and other inflammatory diseases.
  • Neuroprotection: The compound's protective effects on neuronal cells suggest potential applications in treating neurodegenerative disorders like Alzheimer’s disease .

Research on the interactions of Atractylenolide II with other compounds indicates that it may influence various signaling pathways:

  • PADI3-ERK Signaling Pathway: Studies have demonstrated that Atractylenolide II inhibits PADI3 expression, which is linked to glycolysis regulation and cancer cell proliferation.
  • MAPK Signaling Pathway: It modulates MAPK signaling pathways, which are critical for cell survival and proliferation, indicating potential interactions with other therapeutic agents targeting these pathways .

Atractylenolide II is part of a family of compounds known as atractylenolides, which includes Atractylenolide I and Atractylenolide III. Here is a comparison highlighting their uniqueness:

CompoundStructure TypeMajor ActivitiesUnique Features
Atractylenolide ISesquiterpene LactoneAnti-inflammatory, neuroprotectiveMore potent anti-inflammatory effects
Atractylenolide IISesquiterpene LactoneAnti-cancer, anti-inflammatoryInduces apoptosis via PADI3 pathway
Atractylenolide IIISesquiterpene LactoneAnti-cancer, anti-inflammatoryLess stable; can convert to other forms

Other similar compounds include:

  • Dehydrocostus lactone
  • Methylatractylenolide II
  • Biatractylolide II

These compounds share structural similarities but differ in their biological activities and mechanisms of action. The unique properties of Atractylenolide II make it a significant focus for further research into its therapeutic applications .

Atractylenolide-II occurs naturally in Atractylodes macrocephala rhizomes alongside its analogs atractylenolide-I and -III, with concentrations influenced by environmental factors such as soil composition, cultivation methods, and geographic location. Quantitative analyses of Korean and Chinese A. japonica samples demonstrate a 11- to 26-fold variation in atractylenolide content across populations, with atractylenolide-III typically dominating followed by atractylenolide-II and -I.

The biosynthetic pathway involves enzymatic oxidation of the precursor compound atractylon through cytochrome P450-mediated reactions. Experimental models using iron(IV)-oxo porphyrin π-cation radicals—biomimetics of CYP450 enzymes—demonstrate that atractylenolide-II undergoes hydroxylation at C-8 to form atractylenolide-III, which subsequently dehydrates to produce atractylenolide-I. This conversion cascade follows hydrogen atom abstraction and oxygen rebound mechanisms, with kinetic studies confirming the preferential formation of atractylenolide-III under physiological conditions.

Structural Differentiation from Atractylenolide-I and -III

The structural relationships among atractylenolides derive from their oxygenation patterns and lactone ring configurations:

CompoundCore Structure ModificationsMolecular WeightKey Functional Groups
Atractylenolide-IIBase sesquiterpene skeleton with γ-lactone ring230.3 g/molC-7 methyl, C-8 hydrogen
Atractylenolide-IIIHydroxyl group at C-8 position246.3 g/molC-8 hydroxyl, C-15 methyl
Atractylenolide-IDehydrated form lacking C-8 hydroxyl228.3 g/molC-8 double bond

Mass spectrometry analyses (m/z 231.00 → 185.09 for atractylenolide-II vs. m/z 249.00 → 203.09 for atractylenolide-III) provide distinct fragmentation patterns for differentiation. Nuclear magnetic resonance spectroscopy further resolves structural variations through characteristic chemical shifts, particularly in the C-8 and C-15 regions.

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

232.146329876 g/mol

Monoisotopic Mass

232.146329876 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

Explore Compound Types